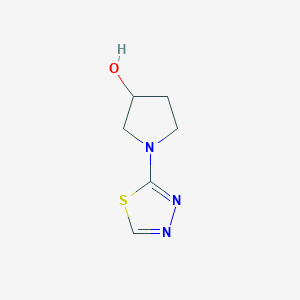

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c10-5-1-2-9(3-5)6-8-7-4-11-6/h4-5,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGACGCOIWQXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformational Analysis of 1 1,3,4 Thiadiazol 2 Yl Pyrrolidin 3 Ol Derivatives

Spectroscopic Characterization Techniques

Spectroscopic analysis is indispensable for the structural confirmation of newly synthesized 1,3,4-thiadiazole (B1197879) derivatives. Techniques such as NMR, IR, and mass spectrometry provide detailed information about the molecular framework, functional groups, and elemental composition. nih.gov For definitive solid-state structure, X-ray crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. In derivatives of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, ¹H and ¹³C NMR spectra reveal characteristic signals corresponding to the pyrrolidine (B122466) and thiadiazole moieties.

¹H NMR Spectroscopy: The proton NMR spectra of 1,3,4-thiadiazole derivatives show distinct signals for aromatic and aliphatic protons. researchgate.net Protons on the pyrrolidine ring typically appear in the aliphatic region, while those on any aryl substituents attached to the thiadiazole ring are found in the aromatic downfield region (typically δ 6.8-8.5 ppm). researchgate.netjocpr.com The proton of the hydroxyl group (-OH) on the pyrrolidinol ring gives a signal whose chemical shift can vary depending on the solvent and concentration. jocpr.com For instance, in a related 1-(5-methyl- jocpr.commdpi.comnih.govthiadiazol-2-yl)-pyrrolidin-2-ol, the methylene (B1212753) protons of the pyrrolidine ring show asymmetric and symmetric stretching vibrations. researchgate.net Specific proton signals for various 1,3,4-thiadiazole derivatives have been reported, confirming their proposed structures. nih.govmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide crucial information about the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole ring are particularly characteristic, appearing significantly downfield due to the influence of the heteroatoms. For example, the C-2 and C-5 carbons of the thiadiazole ring in azo dyes have been observed at 164–166 ppm and 178–181 ppm, respectively. mdpi.com In other derivatives, these carbons can appear in regions such as δ 152-177 ppm. nih.gov The carbon atoms of the pyrrolidine ring resonate at higher fields, consistent with their aliphatic nature. The specific chemical shifts provide unambiguous evidence for the formation of the target molecular structures. nih.govmdpi.com

| Compound Class | Ring System | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Aryl Substituents | ¹H | 6.8 - 8.5 | researchgate.netjocpr.com |

| 1,3,4-Thiadiazole Derivatives | Thiadiazole C2/C5 | ¹³C | 152 - 181 | nih.govmdpi.com |

| Azo-Thiadiazole Dyes | Thiadiazole C2 | ¹³C | 164 - 166 | mdpi.com |

| Azo-Thiadiazole Dyes | Thiadiazole C5 | ¹³C | 178 - 181 | mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol derivatives, the IR spectrum typically displays several key absorption bands.

A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group on the pyrrolidinol ring. jocpr.com The C-H stretching vibrations of the aliphatic CH₂ groups in the pyrrolidine ring are observed around 2800-3000 cm⁻¹. researchgate.netdergipark.org.tr The stretching vibration of the C=N bond within the 1,3,4-thiadiazole ring typically appears in the 1580-1650 cm⁻¹ region. jocpr.comnih.govmdpi.com The C-S bond vibration, also associated with the thiadiazole ring, is found at lower wavenumbers, often around 690-820 cm⁻¹. nih.govdergipark.org.tr The presence of these characteristic bands in the experimental spectra serves as strong evidence for the successful synthesis of the target compounds. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3300 - 3500 | jocpr.com |

| C-H (Aliphatic) | Stretching | 2800 - 3000 | researchgate.netdergipark.org.tr |

| C=N (Thiadiazole) | Stretching | 1580 - 1650 | jocpr.comnih.govmdpi.com |

| C-S (Thiadiazole) | Stretching | 690 - 820 | nih.govdergipark.org.tr |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov For 1,3,4-thiadiazole derivatives, MS and HRMS are routinely used to confirm the identity of the synthesized products. nih.govmdpi.com The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target compound, confirming its successful synthesis. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, dihedral angles, and intermolecular interactions. For several 1,3,4-thiadiazole derivatives, X-ray crystallography has been employed to confirm their molecular structure unambiguously. mdpi.comresearchgate.net The analysis can reveal crucial structural features, such as the planarity of the thiadiazole ring and the conformation of the pyrrolidine ring. Furthermore, it elucidates intermolecular forces, like hydrogen bonds and π-π stacking, which govern the crystal packing. researchgate.net In one study, the crystal structure of a 1,3,4-thiadiazole derivative revealed the presence of two intermolecular hydrogen bonds (N···H-C) and a weak S···S interaction. researchgate.net

Computational Investigations of Molecular Geometry and Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. It allows for the exploration of molecular properties, such as conformational stability and electronic structure, that can be difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Conformational Space Exploration

DFT calculations are widely used to investigate the structural and electronic properties of 1,3,4-thiadiazole derivatives. dergipark.org.trresearchgate.net By performing geometry optimizations, researchers can predict the most stable three-dimensional structure (conformer) of a molecule. researchgate.net For compounds like 1-(5-methyl- jocpr.commdpi.comnih.govthiadiazol-2-yl)-pyrrolidin-2-ol, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine optimized geometrical parameters, including bond lengths and angles. researchgate.net

| Computational Method | Basis Set | Application | Key Findings | Reference |

|---|---|---|---|---|

| DFT | B3LYP/6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | Determination of stable conformers, bond parameters, and theoretical IR/Raman spectra. | researchgate.net |

| DFT | B3PW91/6-31G | Conformational Analysis, NMR Shifts | Identification of low-energy rotamers and prediction of ¹H and ¹³C chemical shifts. | iu.edu.sa |

| TD-DFT | Various | UV-Vis Spectra Prediction | Calculation of electronic transitions to interpret experimental UV-Vis spectra. | mdpi.com |

Analysis of Intramolecular Interactions, including Hydrogen Bonding

The conformational behavior of thiadiazol-pyrrolidin-2-ol derivatives is significantly influenced by intramolecular interactions, most notably hydrogen bonding. In studies of 1-(5-methyl- researchgate.netresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrrolidin-2-ol (MTPN) and the closely related 1-(5-trifluoromethyl- researchgate.netresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrrolidin-2-ol (FMTPN), a crucial intramolecular OH•••N hydrogen bond has been identified. This interaction plays a determining role in establishing the most stable conformation of the molecule.

A detailed conformational analysis of MTPN revealed that the most stable form is 21.9 kJ/mol more stable than other potential conformers. This stability is attributed to the formation of the intramolecular hydrogen bond between the hydroxyl group of the pyrrolidinol ring and a nitrogen atom of the thiadiazole ring. researchgate.net Natural Bond Orbital (NBO) population analysis confirms the presence and significance of this hydrogen bond. For molecules in a crystalline state, intermolecular interactions can sometimes be strong enough to overrule the intramolecular OH…N hydrogen bond, leading to different conformations. researchgate.net However, for an isolated molecule, the intramolecular bond is energetically favorable. researchgate.net The presence of strong hydrogen bonds in 1,3,4-thiadiazole derivatives is often associated with specific changes in nuclear quadrupole resonance (NQR) parameters. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Gap

The electronic properties of these compounds are often evaluated through frontier molecular orbital analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netuniversci.com A smaller energy gap generally implies higher chemical reactivity and lower stability. researchgate.netuniversci.com

For the derivative 1-(5-methyl- researchgate.netresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrrolidin-2-ol (MTPN), the HOMO-LUMO energy gap was calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. researchgate.net The analysis revealed an energy gap of 5.5577 eV. researchgate.net This value provides insight into the molecule's potential for intramolecular charge transfer, which is a key factor in its bioactivity. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor, and the energy gap between them governs the charge transfer that can occur within the molecule. researchgate.net The control and reduction of the energy gap in thiadiazole derivatives are of considerable interest for modifying their optical and electronic properties for applications in materials science. researchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 1-(5-methyl- researchgate.netresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrrolidin-2-ol (MTPN) | B3LYP/6-311++G(d,p) | -6.9365 | -1.3788 | 5.5577 |

Theoretical Studies of Nonlinear Optical Properties

Theoretical calculations are also employed to investigate the nonlinear optical (NLO) properties of 1,3,4-thiadiazole derivatives. researchgate.net Organic materials with significant NLO properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The NLO response in organic molecules is often linked to the intramolecular charge transfer from an electron donor to an electron acceptor through a π-conjugated system. nih.gov

For the MTPN molecule, computational studies have been performed to determine its first-order hyperpolarizability (β₀), a key indicator of second-order NLO activity. researchgate.net The calculated value for MTPN was found to be 3.316 x 10⁻³⁰ esu. researchgate.net This non-zero value suggests that the molecule exhibits NLO properties. The magnitude of the hyperpolarizability is closely related to the HOMO-LUMO energy gap; typically, a smaller energy gap leads to a larger polarizability and a more significant NLO response. nih.gov The study of thiadiazole derivatives is a part of a broader effort to design and engineer molecules with enhanced NLO characteristics for advanced technological applications. researchgate.netnih.gov

| Compound | Property | Calculated Value | Unit |

|---|---|---|---|

| 1-(5-methyl- researchgate.netresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrrolidin-2-ol (MTPN) | First-order Hyperpolarizability (β₀) | 3.316 x 10⁻³⁰ | esu |

Structure Activity Relationship Sar Studies of 1 1,3,4 Thiadiazol 2 Yl Pyrrolidin 3 Ol Analogues

Substituent Effects on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is a versatile heterocyclic moiety known for its broad spectrum of pharmacological activities. nih.gov Its aromatic nature contributes to in vivo stability, making it a common component in various therapeutic agents. nih.govrsc.org The biological activity of compounds containing this ring is highly dependent on the nature and position of its substituents. nih.gov

The electronic properties of substituents on the thiadiazole ring play a pivotal role in modulating the biological activity of its derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to significantly influence the potency and selectivity of these compounds across various therapeutic targets, including antimicrobial and anticancer applications. mdpi.comnih.gov

Electron-withdrawing groups such as chloro (Cl), bromo (Br), and nitro (NO₂) have been found to enhance the antimicrobial potential of thiadiazole derivatives. mdpi.comnih.govgoogle.com The presence of these groups can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets. researchgate.net For instance, studies on thiazolidin-4-one derivatives incorporating a 1,3,4-thiadiazole moiety revealed that compounds with EWGs like Cl and NO₂ at the para position of a phenyl ring substituent exhibited moderate to promising antimicrobial activity. mdpi.comnih.gov

Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) have been associated with increased anticancer and antioxidant properties. mdpi.comnih.govnih.gov These groups can enhance the molecule's ability to scavenge free radicals. nih.gov In SAR studies of certain thiadiazole-containing analogues, derivatives bearing a para-substituted hydroxyl group on a phenyl ring demonstrated remarkable potential as anticancer and antioxidant agents. mdpi.comnih.gov

| Group Type | Examples | Associated Biological Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (EWG) | -Cl, -Br, -NO₂ | Enhanced Antimicrobial Potential | nih.govgoogle.com |

| Electron-Donating Groups (EDG) | -OH, -OCH₃ | Enhanced Anticancer & Antioxidant Potential | nih.govnih.gov |

The position of substituents on aryl rings attached to the 1,3,4-thiadiazole core is a critical determinant of biological activity. SAR studies consistently show that varying the substitution pattern (ortho, meta, or para) can lead to significant differences in efficacy.

In many series of thiadiazole derivatives, para-substitution on a phenyl ring is often favored for enhanced biological activity. mdpi.comnih.govresearchgate.net For example, derivatives bearing para-substituted halogen and hydroxy groups have shown noteworthy efficacy in antioxidant and anticancer screenings. mdpi.comnih.govekb.eg Specifically, in a series of thiazolidin-4-one analogues, para-substituted compounds demonstrated superior potential against the MCF-7 cancer cell line. mdpi.com In another study, substitution at the C-4' position of a phenyl ring was found to be more favorable for activity than substitution at the C-3' position. researchgate.net

However, the optimal position can be target-specific. For instance, some studies have indicated that the presence of an electron-withdrawing group at the meta position can be particularly beneficial for antimicrobial activity. google.com This highlights that the interplay between the substituent's electronic nature and its position is key to modulating the pharmacological profile of the compound.

Halogenation, particularly with fluorine and chlorine, has been shown to be a favorable modification for enhancing the biological profile of thiadiazole analogues. researchgate.netnih.gov Fluorinated and chlorinated compounds have demonstrated good inhibitory effects in various antimicrobial assays. nih.gov For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed high inhibitory activity against Mycobacterium tuberculosis. mdpi.com Short alkyl groups, such as methyl (Me), at various positions on the thiadiazole ring or its substituents are also often favored for activity. researchgate.net Studies on diuretic agents found that 5-methyl-substituted 1,3,4-thiadiazoles exhibited a significant increase in the excretion of water and electrolytes compared to 5-amino-substituted derivatives. mdpi.commdpi.com

Aryl substitutions provide a means to explore a larger chemical space and can significantly enhance potency. The presence of a phenyl ring, for instance, has been shown to enhance activity in certain series of compounds. The fungicidal activity of 2,5-dialkyl(aryl)-3-phenyl-1,3,4-thiadiazolidines has also been reported, indicating the importance of these substituent types.

| Substitution Type | Specific Group | Observed Effect on Activity | Reference |

|---|---|---|---|

| Halogenation | -F (para-phenyl) | High antituberculosis activity | mdpi.com |

| -Cl | Good antimicrobial effects | nih.gov | |

| Alkyl Substitution | -CH₃ (at C-5) | Increased diuretic activity | mdpi.commdpi.com |

| Aryl Substitution | Phenyl group | Enhanced general activity |

Modifications on the Pyrrolidin-3-ol Ring

The pyrrolidine (B122466) ring is a key scaffold in drug discovery, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. Its non-planar, puckered conformation and the presence of stereogenic centers are crucial features that influence biological activity.

Stereochemistry is a paramount factor in the biological activity of pyrrolidine-containing compounds. The five-membered pyrrolidine ring is not planar and can adopt various conformations, and the spatial orientation of its substituents can lead to vastly different biological profiles due to specific interactions with enantioselective biological targets like proteins and enzymes.

The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. It is well-established that different stereoisomers of a drug can have different potencies, mechanisms of action, and metabolic fates. For many bioactive compounds, only one specific isomer (e.g., the (5S, αS) natural isomer) displays significant potency, suggesting that biological processes such as cellular uptake may be mediated by stereoselective transport systems.

In the context of the 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol scaffold, the chiral center at the C-3 position of the pyrrolidinol ring is of particular importance. The absolute configuration (R or S) at this position will dictate the spatial orientation of the hydroxyl group, which can be critical for forming key hydrogen bonds with a target receptor. The synthesis of enantiomerically pure pyrrolidine derivatives, often starting from chiral precursors like L-proline or through stereoselective synthesis, is therefore a critical aspect of drug design to ensure optimal biological activity.

The hydroxyl group at the 3-position of the pyrrolidin-3-ol ring is a key functional handle for chemical modification. Derivatization at this position, for example through the formation of ethers or esters, is a common strategy to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.

Direct derivatization of 3-hydroxypyrrolidine can be challenging due to the competitive nucleophilicity of the ring nitrogen and the hydroxyl oxygen. ekb.eg However, with appropriate synthetic strategies, such as the use of protecting groups, selective modification of the hydroxyl group is achievable. ekb.eg The introduction of different functional groups via ether or ester linkages can significantly impact biological activity. For instance, esterification of hydroxyl groups in flavonoids has been shown to affect their cytotoxic and antioxidant activities. The nature of the esterified group (e.g., the length of a fatty acid chain) can alter the molecule's interaction with cell membranes and biological targets.

Similarly, for 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol analogues, converting the hydroxyl group to an ether or an ester could enhance membrane permeability or introduce new interaction points with a target protein. The position and number of hydroxyl groups are known to be pivotal for the activity of some compounds, and blocking or modifying this group through derivatization will invariably alter the SAR profile. mdpi.com Therefore, exploring a range of derivatives at the C-3 hydroxyl position is a valuable approach for optimizing the therapeutic potential of this scaffold.

Substitutions on the Pyrrolidine Nitrogen and Carbon Atoms

There is a notable lack of specific research data on the systematic substitution on the pyrrolidine nitrogen and carbon atoms of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol. General principles from related classes of compounds suggest that modifications at these positions could significantly influence the molecule's pharmacological properties. For instance, in a study on 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the introduction of a pyrrolidine group was associated with potent antibacterial activity. This indicates that the pyrrolidine moiety itself is a key contributor to the biological effects.

It is hypothesized that N-alkylation or N-acylation of the pyrrolidine nitrogen could modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets. Similarly, substitutions at the carbon atoms of the pyrrolidine ring could introduce steric hindrance or new interaction points, thereby altering the compound's binding affinity and selectivity. However, without empirical data from synthesized and tested analogues of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, these remain theoretical considerations.

Influence of Linker Chemistry on Pharmacological Profiles

For example, modifying the linker can change the distance and relative orientation between the two ring systems, which can be crucial for optimal binding to a receptor or enzyme active site. A more flexible linker could allow the molecule to adopt a wider range of conformations, potentially increasing its chances of interacting with a target. Conversely, a more rigid linker could lock the molecule into a specific, highly active conformation.

A related area of research on 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids focused on their synthesis as building blocks for new biologically active compounds. While this work highlights the chemical tractability of such scaffolds, it does not provide the specific SAR data required to understand the influence of the linker on the pharmacological activity of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol analogues.

Biological Activity Investigations: in Vitro Studies and Mechanistic Insights

Antimicrobial Activity Studies

The 1,3,4-thiadiazole (B1197879) scaffold is a core component in numerous compounds evaluated for their antimicrobial properties. Research has demonstrated that derivatives incorporating this moiety, often in conjunction with other heterocyclic systems like pyrrolidine (B122466), exhibit significant activity against a range of pathogenic microorganisms.

Derivatives of 1,3,4-thiadiazole have shown varied and potent antibacterial activity. Studies on thiazole-based pyrrolidine derivatives revealed selective efficacy, particularly against Gram-positive bacteria. For instance, certain 4-F-phenyl substituted compounds demonstrated notable inhibition of Staphylococcus aureus and Bacillus cereus, while showing no activity against Gram-negative strains like Escherichia coli and Salmonella typhimurium. This selectivity is often attributed to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a significant barrier to many antimicrobial agents.

Other studies focusing on the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives have identified compounds with potent activity. Fluorinated and chlorinated derivatives, for example, have shown excellent inhibitory effects against S. aureus and B. subtilis. The nature and position of substituents on the thiadiazole ring and associated phenyl rings play a crucial role in determining the antibacterial spectrum and potency.

| Derivative Class | Bacterial Strain | Activity Measurement | Result |

|---|---|---|---|

| Thiazole-pyrrolidine derivative | Staphylococcus aureus | Inhibition Zone (400 µg) | 30.53 ± 0.42 mm |

| Bacillus cereus | Inhibition Zone (400 µg) | 21.70 ± 0.36 mm | |

| Fluorinated/Chlorinated 2-amino-1,3,4-thiadiazoles | Staphylococcus aureus | MIC | 20–28 µg/mL |

| Bacillus subtilis | MIC | 20–28 µg/mL | |

| N,N′-bis(1,3,4-thiadiazole) derivative | Escherichia coli | MIC | 3.9 µg/mL |

| N,N′-bis(1,3,4-thiadiazole) derivative | Pseudomonas aeruginosa | MIC | 7.8 µg/mL |

The antifungal potential of 1,3,4-thiadiazole derivatives is well-documented. A notable example is 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which has proven to be a highly active agent against a variety of pathogenic fungi, including azole-resistant Candida species. Its mechanism is believed to involve the disruption of cell wall biogenesis.

Further research has shown that specific substitutions on the thiadiazole ring system can enhance antifungal action. Derivatives bearing oxygenated substituents on an associated phenyl ring have demonstrated significant efficacy against fungi such as Aspergillus niger and Candida albicans. The broad applicability of these compounds is highlighted by their activity against other species like Aspergillus fumigatus and Geotrichum candidum.

| Derivative Class | Fungal Species | Activity Measurement | Result |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida spp. | MIC100 | 8–96 µg/mL |

| Molds | MIC100 | 8–96 µg/mL | |

| Phenyl-1,3,4-thiadiazole with oxygenated substituents | Aspergillus niger | MIC | 32–42 µg/mL |

| Candida albicans | MIC | 32–42 µg/mL | |

| Substituted 1,3,4-thiadiazole-triazole | Aspergillus fumigatus | MIC | 0.9 µg/mL |

| Substituted 1,3,4-thiadiazole-triazole | Geotrichum candidum | MIC | 0.08 µg/mL |

Mechanistic studies have sought to identify the specific biochemical targets of 1,3,4-thiadiazole derivatives. One key enzyme identified is Enoyl-Acyl Carrier Protein (ACP) Reductase, also known as InhA, which is crucial for the biosynthesis of mycolic acids in the cell walls of mycobacteria. researchgate.netnih.gov Several studies have designed and synthesized 1,3,4-thiadiazole-based compounds as direct, competitive inhibitors of InhA, validating this enzyme as an attractive target for antitubercular drug development. researchgate.net Docking studies have further supported these findings, showing favorable binding interactions between thiadiazole derivatives and the active site of Enoyl-ACP Reductase from E. coli. nih.gov

Another identified target is N-Myristoyltransferase (NMT), an enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of a variety of substrate proteins. This process is vital for protein localization and function in both fungi and protozoa. NMT has been validated as a potential drug target in fungi such as Aspergillus flavus, and its inhibition represents a promising strategy for developing novel antifungal agents. mdpi.com

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential in combating Helicobacter pylori, a bacterium linked to various gastric diseases. nih.govmdpi.com Research into novel hybrid molecules combining nitroaryl and 1,3,4-thiadiazole moieties has yielded compounds with potent activity, even against metronidazole-resistant strains of H. pylori. researchgate.net

The anti-H. pylori activity is often evaluated by measuring the inhibition zone diameter in disk diffusion assays. Studies have shown that compounds such as 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles and N-[5-(5-nitro-2-heteroaryl)-1,3,4-thiadiazol-2-yl]thiomorpholines can produce large inhibition zones, in some cases superior to standard antibiotics like metronidazole. researchgate.netacs.org One of the proposed mechanisms for this activity is the inhibition of H. pylori urease, a critical enzyme for the bacterium's survival in the acidic environment of the stomach. nih.gov

Anticancer and Cytotoxic Potentials

The 1,3,4-thiadiazole ring is a prominent scaffold in the design of new anticancer agents, valued for its high aromaticity and in vivo stability. frontiersin.org Derivatives have shown a broad range of cytotoxic activities against various human cancer cell lines.

A multitude of studies have evaluated the in vitro cytotoxicity of 1,3,4-thiadiazole derivatives using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀). These compounds have demonstrated potent antiproliferative activity against a wide array of cancer cell lines, including those from breast, lung, colon, and prostate cancers, as well as leukemia and neuroblastoma. acs.org

For example, certain derivatives have exhibited IC₅₀ values in the low micromolar and even nanomolar range. The efficacy is highly dependent on the specific substitutions on the thiadiazole core and associated aromatic rings. Some compounds have shown selective activity against specific cancer cell lines, suggesting targeted mechanisms of action. These promising results have established the 1,3,4-thiadiazole scaffold as a valuable lead structure for the development of novel chemotherapeutic agents.

| Derivative Class | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide | A549 | Lung Carcinoma | 1.62 |

| N-(1,3,4-thiadiazol-2-yl)benzamide | MCF-7 | Breast Adenocarcinoma | 4.61 |

| Pyridine-thiadiazole conjugate | HCT-116 | Colon Carcinoma | 2.03 |

| Pyridine-thiadiazole conjugate | Hep-G2 | Hepatocellular Carcinoma | 3.11 |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivative | SKNMC | Neuroblastoma | 5.41 |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivative | PC3 | Prostate Cancer | 22.19 |

| 5-[2-(benzenesulfonylmethyl)phenyl] derivative | LoVo | Colon Carcinoma | 2.44 |

| Substituted Imidazo[2,1-b] researchgate.netnih.govthiadiazole | CEM | T-lymphocyte | 0.097 |

Exploration of Molecular Mechanisms of Action in Cancer Pathologies

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action against cancer cells. mdpi.combepls.com Research indicates that these compounds can effectively inhibit cancer cell proliferation and induce programmed cell death, or apoptosis. bepls.comrsc.org

One of the key mechanisms involves the disruption of the apoptotic pathway. mdpi.com Flow cytometric analysis has shown that certain 1,3,4-thiadiazole derivatives primarily induce apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). mdpi.com This is often achieved by modulating the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio is a critical step in initiating the intrinsic apoptotic cascade. mdpi.com Furthermore, these compounds have been observed to affect the levels of caspase-9, a key initiator caspase in this pathway. mdpi.com Some derivatives have also been linked to the activities of Caspase-3 and Caspase-8. mdpi.comnih.gov

Interference with DNA replication is another proposed mechanism. bepls.commdpi.com The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleobases. mdpi.com This structural similarity may allow these compounds to interfere with DNA synthesis, thereby halting the replication of tumor cells. mdpi.com Some derivatives have been found to inhibit DNA polymerases by binding to their active sites, preventing the incorporation of nucleotides and disrupting DNA replication, which ultimately leads to cell death. bepls.com

Additionally, 1,3,4-thiadiazole compounds can interfere with crucial cellular signaling pathways that regulate cell proliferation and survival. bepls.com They have been shown to inhibit protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. bepls.com By blocking these kinases, the abnormal growth signals in cancer cells are disrupted. bepls.com Histone deacetylase (HDAC) inhibition is another potential mechanism, as some 1,3,4-thiadiazole derivatives have been investigated for their ability to bind to and inhibit HDAC enzymes, which would modulate gene expression and exert therapeutic effects. bepls.com

Studies on specific derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For example, one compound showed high potency against seven different cancer cell lines with IC50 values ranging from 1.62 to 4.61 μM. mdpi.com Another derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, displayed IC50 values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 breast cancer cells, respectively. mdpi.comnih.gov

Anti-Inflammatory Effects

The 1,3,4-thiadiazole nucleus is a key feature in the development of new anti-inflammatory agents. thaiscience.infoijpsdronline.com Many compounds incorporating this scaffold have demonstrated significant analgesic and anti-inflammatory properties in in vivo studies. thaiscience.infoijpsdronline.com

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin (B15479496) biosynthesis. thaiscience.info Interestingly, some 1,3,4-thiadiazole derivatives have shown selectivity towards COX-2, which is an attractive feature as it may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors. thaiscience.info Molecular docking studies have been employed to investigate the theoretical binding interactions between these compounds and the COX-1/COX-2 enzymes. nih.gov

In preclinical models, such as the carrageenan-induced rat paw edema test, novel 2,5-disubstituted-1,3,4-thiadiazole derivatives have been evaluated for their anti-inflammatory effects. thaiscience.infoijpsdronline.com For instance, the compound 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole was identified as having a superior anti-inflammatory profile with a low incidence of gastric ulceration. thaiscience.info Another study on 2,6-diaryl-imidazo[2,1-b] frontiersin.orgnih.govnih.govthiadiazole derivatives found that one compound exhibited better anti-inflammatory activity than the standard drug, diclofenac. nih.gov

Anticonvulsant Activities

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the search for new anticonvulsant drugs. frontiersin.orgnih.gov Numerous derivatives have been synthesized and have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.govfrontiersin.org

The proposed mechanism of action for the anticonvulsant effects of many 1,3,4-thiadiazole derivatives involves the enhancement of GABAergic neurotransmission. nih.govfrontiersin.org Specifically, they are thought to act on the GABAA pathway, preventing the firing of neurons by facilitating the release of chloride ions. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies have provided insights into the features that contribute to anticonvulsant potency. For example, the presence of a halogen group on attached phenyl rings has been shown to confer good anticonvulsant activity. nih.govfrontiersin.org In one study, a derivative, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, provided 100% protection in the MES test at a dose of 30 mg/kg with no toxicity. nih.govfrontiersin.org Another series of compounds featuring a 2-oxo-1-pyrrolidinyl imidazothiadiazole structure showed high anticonvulsant activity by binding to the SV2A protein. nih.govfrontiersin.org The addition of a fluorine group was found to increase the anticonvulsant activity in this series. nih.govfrontiersin.org

Antidiabetic Activity: α-Glucosidase Inhibition

Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.govacs.org Inhibition of this enzyme can slow down the absorption of glucose and reduce postprandial blood glucose levels, making it a valuable target for the management of type 2 diabetes mellitus. acs.orgnih.gov

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was designed and evaluated for their α-glucosidase inhibitory activity. nih.govacs.org Several compounds in this series demonstrated excellent inhibition, with some showing significantly greater potency than the standard drug, acarbose (B1664774). nih.govacs.org For instance, three analogues exhibited remarkable inhibitory profiles with IC50 values of 2.20 ± 0.10, 1.10 ± 0.10, and 1.30 ± 0.10 μM, compared to acarbose's IC50 of 11.50 ± 0.30 μM. nih.govacs.org

Structure-activity relationship studies indicated that the presence of strong electron-donating or electron-withdrawing groups on the thiadiazole ring contributed to better inhibitory profiles. acs.org In another study, a 1,3,4-thiadiazole derivative with a benzoic acid linker showed an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.comresearchgate.net

Antiviral Properties: Exploration of Viral Entry Interference Mechanisms

The 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine, has been explored for its potential antiviral activities. nih.gov Derivatives of this scaffold have shown inhibitory effects against a variety of viruses.

One key target for these compounds is the human ATPase/RNA helicase X-linked DEAD-box polypeptide 3 (DDX3X). nih.gov This enzyme is a crucial host factor for the replication of several major human viral pathogens, including HIV-1, Hepatitis B and C viruses, Dengue virus, and West-Nile virus. nih.gov A family of 1,3,4-thiadiazole derivatives was designed as DDX3X inhibitors, and the most promising compounds displayed anti-HIV-1 activity in the low micromolar range. nih.gov Molecular modeling suggests these compounds can establish hydrogen bond interactions with key residues in the enzyme's binding site. nih.gov

In the context of plant viruses, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have shown excellent protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com One compound, E2, was found to be superior to the commercial agent ningnanmycin. mdpi.com It is suggested that this compound can inhibit the spread of the virus by inducing a defensive barrier in the leaves, involving the tight arrangement of mesophyll cells and stomatal closure. mdpi.com

Other Biological Activities (e.g., Antioxidant, Antileishmanial)

Beyond the activities already discussed, 1,3,4-thiadiazole derivatives have been investigated for a range of other biological properties, including antioxidant and antileishmanial effects.

Antioxidant Activity: The sulfur atom within the thiadiazole ring is thought to contribute to the antioxidant properties of these compounds. researchgate.net Several studies have reported the synthesis of 1,3,4-thiadiazole derivatives with effective antioxidant capabilities. rsc.org

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Mesoionic derivatives of the 1,3,4-thiadiazolium-2-aminide class have been shown to inhibit the in vitro growth of Leishmania species. nih.govnih.gov In vivo studies in mice infected with Leishmania amazonensis demonstrated that a mesoionic derivative with a 4-OCH3 substituent was effective in controlling the infection, with activity comparable to the reference drug, meglumine (B1676163) antimoniate. nih.govnih.gov Another study on 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives found that a methylimidazole-containing compound was highly active against L. major promastigotes, being more than four times as effective as Glucantime. nih.gov One proposed mechanism for their antileishmanial effects is the affinity to attach to sulfhydryl groups of parasitic enzymes or proteins. researchgate.net

Computational Chemistry and Molecular Modeling in the Research of 1 1,3,4 Thiadiazol 2 Yl Pyrrolidin 3 Ol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mechanism and affinity.

For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, molecular docking studies have been instrumental in identifying potential ligand-protein interactions. These studies simulate the binding of the compound within the active site of various target enzymes and receptors. Research on related 1,3,4-thiadiazole compounds has shown that the heterocyclic ring often plays a crucial role in forming key interactions with protein residues. mdpi.com

Key interactions predicted by docking studies for 1,3,4-thiadiazole derivatives include:

Hydrogen Bonding: The nitrogen atoms within the thiadiazole ring and other functional groups can act as hydrogen bond acceptors or donors, forming stable bonds with amino acid residues like GLU166, CYS145, and ASN923 in various target proteins. mdpi.comnih.govuowasit.edu.iq

Hydrophobic Interactions: The aromatic thiadiazole ring and other nonpolar parts of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. nih.gov

Pi-Pi Stacking: The aromatic nature of the 1,3,4-thiadiazole ring allows for pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine, further stabilizing the ligand-protein complex. nih.gov

These predicted interactions help elucidate the mechanism of action. For instance, docking studies on different 1,3,4-thiadiazole derivatives have explored their binding modes with targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), various proteases, and Paraoxonase 1 (PON1), revealing how these molecules might exert their anticancer or antioxidant effects. mdpi.comnih.govuniversci.com The pyrrolidinol portion of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol could also contribute significantly to forming hydrogen bonds through its hydroxyl group, anchoring the molecule within the active site of a target.

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score in units of kcal/mol. This score represents the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the protein. nih.gov For various 1,3,4-thiadiazole derivatives, docking studies have reported a wide range of binding affinities depending on the specific target protein and the substituents on the thiadiazole core.

For example, studies have shown binding affinities for 1,3,4-thiadiazole compounds ranging from -5.4 to -8.9 kcal/mol against targets like the COVID-19 main protease and ADP-sugar pyrophosphatase. nih.govuowasit.edu.iq In some cases, against targets such as the Glypican-3 protein, certain derivatives have exhibited even stronger binding affinities, with scores as low as -10.30 kcal/mol. nih.gov These computational estimations are crucial for prioritizing compounds for further experimental testing, as a higher predicted binding affinity often correlates with greater biological activity.

| 1,3,4-Thiadiazole Derivative Class | Target Protein | Reported Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| Thiadiazole-Thiazolidinone Binary Molecules | RdRP SARS-CoV-2 | -6.9 to -8.5 | universci.com |

| Imidazo[2,1-b]Thiazole Linked Thiadiazoles | Glypican-3 (GPC-3) | -6.90 to -10.30 | nih.gov |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | nih.gov |

| Benzene-triol/diol Substituted Thiadiazoles | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | uowasit.edu.iq |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADME prediction models are used to computationally estimate these properties early in the drug discovery process, saving time and resources.

In silico ADME profiling for 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol would involve calculating various molecular descriptors to predict its drug-like properties. Studies on other 1,3,4-thiadiazole derivatives consistently show that these compounds often have promising ADME profiles. nih.govijprajournal.com

Commonly evaluated ADME properties and drug-likeness rules include:

Lipinski's Rule of Five: This rule assesses oral bioavailability. Many 1,3,4-thiadiazole derivatives have been shown to comply with this rule, suggesting they have the potential to be orally active drugs. ejpmr.com

Absorption: Parameters such as human intestinal absorption (HIA) are predicted to determine how well the compound would be absorbed from the gut.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding are crucial. For neurologically active agents, BBB penetration is desired, whereas for peripherally acting drugs, it is not.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 family, is assessed.

Excretion: Predictions related to the compound's clearance from the body are made.

Computational tools like QikProp, ADMET-AI, and admetSAR are frequently used to generate these predictions for novel compounds. nih.govuniversci.comijprajournal.com The results of these analyses for various 1,3,4-thiadiazole derivatives generally indicate that they possess potential as orally bioavailable, drug-like molecules. nih.gov

| Predicted Property | Typical Finding for 1,3,4-Thiadiazole Derivatives | Significance |

|---|---|---|

| Molecular Weight | Generally < 500 daltons | Compliance with Lipinski's Rule for oral bioavailability |

| LogP (Lipophilicity) | Often in the range of 1-3 | Balanced solubility and permeability for absorption |

| Hydrogen Bond Donors/Acceptors | Typically within Lipinski's limits (≤5 donors, ≤10 acceptors) | Influences solubility and membrane permeability |

| Oral Bioavailability | Predicted to be good to excellent | Suggests potential for oral administration |

| Blood-Brain Barrier (BBB) Penetration | Variable depending on substituents | Determines potential for CNS or peripheral activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed for series of related compounds, such as 1,3,4-thiadiazole derivatives, to predict the activity of new, unsynthesized analogs. sciforum.net These models help in understanding which structural features are critical for biological activity and guide the design of more potent molecules.

The process involves:

Data Set Collection: A series of 1,3,4-thiadiazole compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. chalcogen.roresearchgate.net

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, and steric properties) are calculated for each molecule in the series. sciforum.netresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netsemanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. chalcogen.rosemanticscholar.org

QSAR studies on 1,3,4-thiadiazole derivatives have successfully generated models for various activities, including antitrypanosomal, anticancer, and PIM-1 kinase inhibition. chalcogen.rosemanticscholar.org These models highlight the importance of specific steric, electrostatic, and hydrophobic fields around the molecule. For example, a QSAR model might suggest that a bulky, electron-withdrawing group at a particular position on the thiadiazole scaffold would enhance biological activity. chalcogen.rosemanticscholar.org Such predictive models are invaluable for the rational design of new derivatives of compounds like 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol with potentially improved therapeutic effects. semanticscholar.org

| QSAR Study Focus | Key Molecular Descriptors | Statistical Validation Parameters | Main Finding/Conclusion | Reference |

|---|---|---|---|---|

| Antitrypanosomal Activity | Electrostatic fields, Steric fields | q² = 0.9455, pred_r² = 0.8087 | Identified regions where electrostatic and steric properties influence activity, guiding the design of new agents. | chalcogen.ro |

| PIM-1 Kinase Inhibition | Steric fields, Electrostatic fields, Hydrophobic fields | q² = 0.7523, pred_r² = 0.8714 | Suggested that more bulky and/or hydrophobic groups, along with specific electrostatic contributions, are favorable for better inhibition. | semanticscholar.org |

| Antitubulin Activity | Polarizability, Molar volume, logP, Molar refractivity | High correlation between experimental and predicted values | Developed a predictive model based on key physicochemical properties to estimate antitubulin activity. | researchgate.net |

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. Through computational analysis, a variety of electronic, steric, and thermodynamic descriptors can be calculated for 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol. These descriptors are fundamental in understanding the molecule's behavior and its potential interactions with biological targets.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a common approach to determine these descriptors. researchgate.netresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic descriptors. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. rsc.org A smaller energy gap suggests that the molecule is more polarizable and reactive.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. This is vital for understanding potential non-covalent interactions with a biological receptor. Furthermore, descriptors such as dipole moment, polarizability, and chemical hardness/softness offer insights into the molecule's polarity and its ability to participate in various intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on related 1,3,4-thiadiazole derivatives have highlighted the importance of physicochemical, topological, and electronic descriptors in correlating with their biological activities. tandfonline.comnih.gov Such studies can help in predicting the biological activity of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol based on its calculated descriptors.

Below is an interactive data table showcasing hypothetical molecular descriptors for 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, of the type that would be generated in a computational study.

| Molecular Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Polarizability | 25.0 ų | Deformability of the electron cloud |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.35 eV⁻¹ | Tendency to donate or accept electrons |

| LogP | 1.8 | Lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Drug transport properties |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, MD simulations can provide detailed information about its conformational flexibility and its binding mode and stability within the active site of a biological target. nih.govmdpi.com

MD simulations are often employed following molecular docking studies to refine and validate the predicted binding poses of a ligand. researchgate.net These simulations can reveal the stability of the ligand-protein complex and the key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over the simulation period. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is typically monitored to assess the stability of the complex.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target protein using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com This provides a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking. The binding free energy can be decomposed into contributions from different energy terms, such as van der Waals, electrostatic, and solvation energies, offering a deeper understanding of the driving forces behind ligand binding.

The conformational flexibility of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol itself can also be explored through MD simulations in a solvent environment. This can help identify the low-energy conformations of the molecule that are likely to be biologically active.

Below is an interactive data table illustrating the kind of data that could be obtained from an MD simulation study of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol bound to a hypothetical protein target.

| MD Simulation Parameter | Hypothetical Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events |

| Average Ligand RMSD | 1.5 Å | Stability of the ligand's binding pose |

| Average Protein Backbone RMSD | 2.0 Å | Stability of the protein structure |

| Key Hydrogen Bonds Occupancy | > 80% with Asp123, Gly124 | Persistent and important hydrogen bonding interactions |

| MM/GBSA Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | Predicted binding affinity |

| van der Waals Energy Contribution | -30.2 kcal/mol | Contribution of non-polar interactions to binding |

| Electrostatic Energy Contribution | -25.8 kcal/mol | Contribution of charge-charge interactions to binding |

| Solvation Energy Contribution | +10.5 kcal/mol | Energy cost of desolvating the ligand and binding site |

Future Research Directions and Translational Potential

Design of Novel Analogues with Improved Potency and Selectivity

Future research will likely focus on the rational design and synthesis of novel analogues of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol to improve its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the core structure, researchers can identify key chemical features that govern its biological activity.

Key modification strategies include:

Substitution on the Thiadiazole Ring: Introducing various substituents at the 5-position of the 1,3,4-thiadiazole (B1197879) ring can significantly influence the compound's pharmacological profile. For instance, adding aromatic or heterocyclic rings can enhance anticancer activity. nih.gov

Modification of the Pyrrolidinol Moiety: Alterations to the pyrrolidin-3-ol ring, such as changing the position of the hydroxyl group or introducing other functional groups, could lead to enhanced binding affinity and selectivity for target enzymes or receptors.

Stereochemical Considerations: The pyrrolidin-3-ol moiety contains a chiral center. The synthesis and evaluation of individual enantiomers are essential, as different stereoisomers often exhibit distinct pharmacological activities and potencies.

A study on analogous 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivatives demonstrated that systematic exploration of the structure by introducing different hydrophilic skeletons and chains led to a derivative with excellent potency as a selective glutaminase (B10826351) 1 (GLS1) inhibitor. nih.gov This approach of creating and testing a series of related compounds can be applied to discover analogues of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol with superior therapeutic properties.

Table 1: Potential Structural Modifications and Their Expected Impact

| Structural Moiety | Modification Strategy | Potential Impact |

| 1,3,4-Thiadiazole Ring | Introduction of substituted phenyl rings at the C5 position. | Enhanced antimicrobial or anticancer activity. |

| Pyrrolidinol Ring | Altering the stereochemistry of the hydroxyl group. | Improved target selectivity and potency. |

| Linker | Introduction of different linkers between the two rings. | Optimization of pharmacokinetic properties. |

Exploration of New Biological Targets and Therapeutic Areas

The 1,3,4-thiadiazole nucleus is known for its broad spectrum of biological activities. researchgate.netresearchgate.net Derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, anticancer, antiviral, and antifungal properties. researchgate.netnih.govresearchgate.net This versatility suggests that 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol and its future analogues could be investigated for a wide range of therapeutic applications beyond their initial target.

Potential therapeutic areas for exploration include:

Oncology: Many 1,3,4-thiadiazole derivatives have shown promise as anticancer agents by targeting enzymes like histone deacetylases (HDACs), vascular endothelial growth factor receptor-2 (VEGFR-2), and lipoxygenase. ijprs.comnih.govnih.gov

Infectious Diseases: The scaffold is a foundation for developing new antibacterial, antifungal, and antitubercular agents, which is critical in the face of growing antimicrobial resistance. nih.govfrontiersin.org

Neurological Disorders: Certain derivatives have shown anticonvulsant activity, suggesting potential applications in epilepsy and other central nervous system disorders. frontiersin.org The ability of mesoionic compounds to cross the blood-brain barrier is a significant advantage in this area. frontiersin.org

Inflammatory Diseases: Anti-inflammatory properties have been observed in several thiadiazole analogues, opening avenues for treating chronic inflammatory conditions. nih.gov

Table 2: Known Biological Activities of the 1,3,4-Thiadiazole Scaffold

| Biological Activity | Potential Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticonvulsant | Neurology |

| Antifungal | Infectious Diseases |

| Insecticidal/Acaricidal | Agriculture |

Advanced Synthetic Methodologies for Scalable Production

For any promising compound to move from the laboratory to clinical application, the development of efficient, cost-effective, and scalable synthetic methods is paramount. Future research in this area will focus on moving beyond traditional multi-step synthesis protocols, which may have low yields or require harsh reaction conditions.

Modern synthetic strategies that could be applied include:

One-Pot Synthesis: Developing one-pot reactions where multiple steps are performed in the same reactor without isolating intermediates can significantly improve efficiency and reduce waste. A novel one-pot method using polyphosphate ester (PPE) has been developed for the synthesis of 2-amino-1,3,4-thiadiazoles, avoiding toxic additives. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. This technique has been successfully used to synthesize N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives. nih.gov

Solvent-Free Reactions: Performing synthesis under solvent-free conditions is an environmentally friendly approach that can also simplify purification processes. researchgate.net

These advanced methodologies will be crucial for producing 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol and its analogues in the larger quantities required for extensive preclinical and clinical testing.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. ijettjournal.orgfedlab.ru These computational tools can be powerfully applied to the development of 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol derivatives.

Applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and low predicted toxicity. nih.govnih.gov This can rapidly expand the chemical space of potential drug candidates based on the thiadiazole scaffold.

Virtual Screening and Target Prediction: AI algorithms can screen vast virtual libraries of compounds to identify those most likely to be active against a particular biological target. nih.gov They can also predict new potential drug-protein interactions, helping to identify new therapeutic areas for existing compounds. nih.gov

Predictive Modeling: Machine learning models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. crimsonpublishers.com This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics, reducing late-stage failures. crimsonpublishers.com

By leveraging these computational approaches, researchers can accelerate the hit-to-lead and lead optimization phases, more efficiently identifying potent, selective, and safe drug candidates for further development. nih.gov

Q & A

What are the standard synthetic routes for 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, and how can purity be ensured?

Basic Research Question

A common approach involves multi-step heterocyclic synthesis. For example, thiadiazole rings are often constructed via cyclization reactions using reagents like thiosemicarbazides or via Paal-Knorr pyrrole synthesis. A representative method includes refluxing intermediates (e.g., chloranil in xylene for 25–30 hours) to facilitate ring closure, followed by NaOH treatment to isolate the organic layer. Purification typically involves recrystallization from methanol or ethanol . To ensure purity, researchers should employ techniques like HPLC or TLC for monitoring, coupled with elemental analysis (e.g., C, H, N percentages) to confirm stoichiometry .

How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?

Basic Research Question

Post-synthesis, nuclear magnetic resonance (NMR) is critical. H and C NMR can confirm the pyrrolidine and thiadiazole moieties by identifying characteristic peaks (e.g., deshielded protons adjacent to sulfur atoms). Infrared (IR) spectroscopy helps detect functional groups like -OH (broad peak ~3200 cm). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data if crystals are obtainable . For example, in related compounds, H NMR signals for pyrrolidine protons appear between δ 3.0–4.0 ppm, and thiadiazole protons at δ 8.5–9.5 ppm .

What strategies optimize reaction yields when synthesizing derivatives of this compound?

Advanced Research Question

Yield optimization requires careful control of reaction parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while xylene or toluene facilitates high-temperature reactions .

- Catalyst use : Lewis acids like ZnCl may accelerate heterocyclization.

- Reflux duration : Extended reflux times (e.g., 30 hours) improve conversion but risk decomposition; kinetic monitoring via TLC is advised .

- Purification : Gradient recrystallization (e.g., DMF-EtOH mixtures) removes byproducts . Computational tools, such as AI-driven retrosynthesis models, can predict optimal routes by analyzing reaction feasibility and precursor availability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor binding) often arise from structural analogs or assay conditions. To address this:

- Structural validation : Ensure synthesized compounds match reported structures via spectral comparison.

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).

- SAR studies : Systematically modify substituents (e.g., thiadiazolyl vs. pyridinyl groups) to isolate activity drivers. For instance, replacing the pyrrolidine -OH with a methyl group in analogs alters hydrophobicity and binding affinity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Scaling poses issues such as:

- Exothermic reactions : Larger batches may require controlled cooling to prevent runaway reactions.

- Purification bottlenecks : Replace recrystallization with column chromatography for higher throughput.

- Byproduct management : Optimize stoichiometry (e.g., 1:1.4 molar ratios of reactants to chloranil) to minimize side products . Pilot studies using microreactors or flow chemistry can identify scalability constraints early .

How does the stereochemistry of the pyrrolidine ring influence the compound’s bioactivity?

Advanced Research Question

The -OH group’s stereochemistry (e.g., (S)- vs. (R)-configuration) significantly impacts interactions with chiral biological targets. For example, (S)-configured analogs of related pyrrolidines show higher affinity for GABA receptors due to better hydrogen-bonding alignment. Researchers should employ asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution) and validate configurations via circular dichroism (CD) or X-ray .

What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Advanced Research Question

Density functional theory (DFT) calculations can model transition states for reactions like nucleophilic substitutions on the thiadiazole ring. Tools like Gaussian or ORCA predict charge distribution (e.g., electrophilic sites at thiadiazole C2/C5). Machine learning platforms (e.g., CAS or Reaxys-based models) analyze historical reaction data to propose viable pathways, such as Suzuki couplings for aryl-functionalized derivatives .

How can elemental analysis and mass spectrometry data be reconciled when impurities are present?

Methodological Guidance

If elemental analysis (e.g., C: 64.44%, H: 4.16%) deviates from MS-derived molecular weight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.